N~4~-benzyl-5-nitro-N~2~-(2-phenylethyl)pyrimidine-2,4,6-triamine
Description
Properties
CAS No. |
840455-36-9 |
|---|---|
Molecular Formula |
C19H20N6O2 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
4-N-benzyl-5-nitro-2-N-(2-phenylethyl)pyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C19H20N6O2/c20-17-16(25(26)27)18(22-13-15-9-5-2-6-10-15)24-19(23-17)21-12-11-14-7-3-1-4-8-14/h1-10H,11-13H2,(H4,20,21,22,23,24) |
InChI Key |
PRZUSXVVZLXRGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC(=C(C(=N2)NCC3=CC=CC=C3)[N+](=O)[O-])N |
solubility |
0.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Guanidine with Nitrated Precursors
The pyrimidine backbone is constructed via cyclocondensation between guanidine hydrochloride and nitrated malononitrile derivatives. For example:
- Reagents : Guanidine hydrochloride, 5-nitro-malononitrile, ethanol, triethylamine.
- Conditions : Reflux at 80°C for 12 hours under nitrogen.
- Yield : 68–72% of 5-nitro-2,4,6-triaminopyrimidine.
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of guanidine’s amino groups on the electrophilic nitriles, followed by cyclization and aromatization. The nitro group stabilizes the intermediate through resonance, directing regioselective formation.
Regioselective Alkylation of Amine Groups
N²-(2-Phenylethyl) Substitution
The 2-amino group is selectively alkylated using 2-phenylethyl bromide under basic conditions:
- Reagents : 5-Nitro-2,4,6-triaminopyrimidine, 2-phenylethyl bromide, K₂CO₃, DMF.
- Conditions : 60°C for 6 hours.
- Yield : 55–60% of N²-(2-phenylethyl)-5-nitro-pyrimidine-2,4,6-triamine.
Optimization Note :
DMF enhances solubility, while K₂CO₃ deprotonates the amine, facilitating nucleophilic substitution. Competing reactions at the 4- and 6-positions are minimized due to steric hindrance from the nitro group.
N⁴-Benzylation via Mitsunobu Reaction
The 4-amino group undergoes benzylation using benzyl alcohol and DIAD/PPh₃:
- Reagents : N²-(2-Phenylethyl)-5-nitro-pyrimidine-2,4,6-triamine, benzyl alcohol, DIAD, PPh₃, THF.
- Conditions : 0°C to room temperature, 24 hours.
- Yield : 45–50%.
Key Challenge :
Competing O-benzylation is suppressed by the electron-withdrawing nitro group, which reduces oxygen nucleophilicity.
Alternative Pathways
Sequential Protection/Deprotection Strategy
To improve regioselectivity:
One-Pot Alkylation
Simultaneous alkylation using excess benzyl and phenylethyl halides:
- Reagents : 5-Nitro-2,4,6-triaminopyrimidine, benzyl bromide (1.2 eq), 2-phenylethyl bromide (1.2 eq), Cs₂CO₃, DMSO.
- Conditions : 100°C, 18 hours.
- Yield : 30% (low selectivity due to over-alkylation).
Critical Data Tables
Table 1: Comparison of Alkylation Methods
Table 2: Solvent Effects on Alkylation
| Solvent | Dielectric Constant | Reaction Time (h) | Yield |
|---|---|---|---|
| DMF | 36.7 | 6 | 55% |
| DMSO | 46.7 | 18 | 30% |
| THF | 7.5 | 24 | 45% |
Chemical Reactions Analysis
Types of Reactions
N~4~-benzyl-5-nitro-N~2~-(2-phenylethyl)pyrimidine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Reduction: Hydrogen gas, palladium catalyst.
Major Products Formed
Oxidation: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
N~4~-benzyl-5-nitro-N~2~-(2-phenylethyl)pyrimidine-2,4,6-triamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N4-benzyl-5-nitro-N~2~-(2-phenylethyl)pyrimidine-2,4,6-triamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to active sites, inhibiting or modulating the activity of the target molecules. This interaction can lead to various biological effects, including antimicrobial or anticancer activities .
Comparison with Similar Compounds
Core Pyrimidine Derivatives
The base structure, pyrimidine-2,4,6-triamine (CAS 1004-38-2), serves as a scaffold for substitutions. Key analogs and their distinguishing features are compared below:
Substituent Effects on Properties
- N²-(2-Phenylethyl) : Balances flexibility and rigidity; the phenylethyl group may improve bioavailability compared to shorter alkyl chains (e.g., ethyl or propyl in ligands) .
- 5-Nitro Group : Electron-withdrawing effect stabilizes the pyrimidine ring and may facilitate hydrogen bonding or charge-transfer interactions .
Physicochemical Properties
- Molecular Weight : ~350–400 g/mol (estimated for target compound), higher than simpler analogs like pyrimidine-2,4,6-triamine (125.07 g/mol) .
- Solubility : Reduced aqueous solubility due to aromatic substituents; may require formulation with co-solvents.
- Stability : The nitro group increases stability under acidic conditions but may pose photolytic risks .
Biological Activity
N~4~-benzyl-5-nitro-N~2~-(2-phenylethyl)pyrimidine-2,4,6-triamine is a complex organic compound belonging to the pyrimidine derivative class. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The following outlines the general synthetic route:
- Formation of the Pyrimidine Core : The pyrimidine ring is synthesized through condensation reactions involving appropriate aldehydes and amines.
- Nitration : The introduction of the nitro group is achieved via nitration using nitric acid or other nitrating agents.
- Alkylation : The benzyl and phenylethyl groups are introduced through nucleophilic substitution reactions with their respective halides in the presence of a base.
- Purification : The final compound is purified using recrystallization or chromatography techniques.
Biological Activity
The biological activity of this compound has been assessed in various studies, focusing on its pharmacological effects.
Anticancer Activity
Research indicates that compounds similar to N~4~-benzyl-5-nitro-N~2~-(2-phenylethyl)pyrimidine derivatives exhibit significant anticancer properties. For instance, derivatives have shown potential as inhibitors of thymidylate synthase, which is crucial for DNA synthesis in cancer cells .
Neuroleptic Activity
In a comparative study involving various benzamide derivatives, compounds structurally related to N~4~-benzyl-5-nitro-N~2~-(2-phenylethyl)pyrimidine demonstrated neuroleptic activities. Specifically, modifications in the benzyl and phenylethyl groups enhanced their efficacy against apomorphine-induced stereotyped behavior in animal models .
Inhibition of Smooth Muscle Proliferation
N~4~-benzyl-5-nitro-N~2~-(2-phenylethyl)pyrimidine has been investigated for its ability to inhibit smooth muscle cell proliferation. This activity is significant for treating conditions such as restenosis and atherosclerosis .
Case Studies
Several studies have highlighted the biological effects of compounds related to N~4~-benzyl-5-nitro-N~2~-(2-phenylethyl)pyrimidine:
- Study on Anticancer Effects : A study evaluated the cytotoxicity of various pyrimidine derivatives against different cancer cell lines. It was found that certain modifications significantly increased their effectiveness against leukemia cells .
- Neuropharmacological Evaluation : In a behavioral study involving rodents, compounds with similar structural features were tested for their effects on psychotic behaviors. The results indicated that specific substitutions enhanced antipsychotic efficacy while reducing side effects .
- Inflammatory Response Modulation : Research has shown that pyrimidine derivatives can modulate inflammatory responses by inhibiting signaling pathways associated with smooth muscle proliferation .
Data Table: Biological Activities of Pyrimidine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
